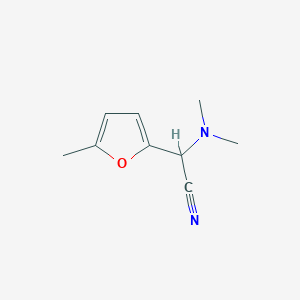![molecular formula C8H14N2O B3025341 1,8-Diazaspiro[4.5]decan-2-one CAS No. 1158749-93-9](/img/structure/B3025341.png)
1,8-Diazaspiro[4.5]decan-2-one
Descripción general
Descripción
1,8-Diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a piperidine and a lactam ring
Mecanismo De Acción
Target of Action
1,8-Diazaspiro[4.5]decan-2-one and its derivatives primarily target TYK2/JAK1 kinases and Receptor Interacting Protein Kinase 1 (RIPK1) . TYK2/JAK1 kinases are involved in the signaling of cytokines and growth factors, which are essential for immune response and cell growth. RIPK1 plays a crucial role in the necroptosis pathway, a form of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity. This inhibition blocks the activation of the necroptosis pathway . In the case of TYK2/JAK1, the compound shows excellent potency with IC50 values of 6 and 37 nM, respectively .
Biochemical Pathways
The inhibition of RIPK1 blocks the necroptosis pathway, which is involved in various inflammatory diseases . On the other hand, the inhibition of TYK2/JAK1 kinases affects the signaling of cytokines and growth factors, impacting immune response and cell growth .
Pharmacokinetics
The compound demonstrates excellent metabolic stability
Result of Action
The inhibition of RIPK1 and TYK2/JAK1 kinases by the compound leads to potent anti-inflammatory efficacy . It regulates the expression of related TYK2/JAK1-regulated genes and the formation of Th1, Th2, and Th17 cells . This regulation results in a significant anti-necroptotic effect .
Análisis Bioquímico
Biochemical Properties
1,8-Diazaspiro[4.5]decan-2-one has been identified as a potent inhibitor of certain enzymes, including receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have a potent anti-necroptotic effect in U937 cells, a human monocytic cell line . This suggests that it can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as RIPK1 and TYK2/JAK1 . It inhibits these enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
While specific information on the temporal effects of this compound in laboratory settings is limited, it has been noted for its excellent metabolic stability .
Metabolic Pathways
Its interaction with RIPK1 and TYK2/JAK1 suggests that it may play a role in the pathways these enzymes are involved in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[4.5]decan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with lactam-forming agents. For instance, the reaction of piperidine with a suitable lactam precursor under acidic or basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,8-Diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of chitin synthase.
Industry: Utilized in the development of new materials with unique properties.
Comparación Con Compuestos Similares
1,8-Diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds such as:
2,8-Diazaspiro[4.5]decan-1-one: Similar structure but different substitution pattern, leading to distinct biological activities.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potent RIPK1 inhibitory activity.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits anti-ulcer activity and is structurally similar but contains a sulfur atom in the ring.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXPVHFEUNLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-93-9 | |
| Record name | 1,8-diazaspiro[4.5]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)






![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)
![{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine](/img/structure/B3025277.png)

